molecular formula C7H8OS2Zn B1142437 Toluene-3,4-dithiol zinc salt hydrate CAS No. 123333-86-8

Toluene-3,4-dithiol zinc salt hydrate

Cat. No.: B1142437
CAS No.: 123333-86-8
M. Wt: 237.7 g/mol
InChI Key: JVMYWYSIGAXSQY-UHFFFAOYSA-L
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Mechanism of Action

Target of Action

Toluene-3,4-dithiol zinc salt hydrate is primarily used as a catalyst in various chemical reactions . The primary targets of this compound are the reactants in these reactions, where it facilitates the conversion of reactants to products.

Mode of Action

It is known to act as a catalyst, accelerating the rate of chemical reactions without being consumed in the process . It likely interacts with its targets by lowering the activation energy of the reaction, thus enabling the reaction to proceed more quickly.

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the nature of the reaction it is catalyzing. For instance, it has been used to generate the corresponding dithiolate ligand in a study of dinuclear gold (I) dithiolate complexes . In this context, it would affect the biochemical pathway leading to the formation of these complexes.

Result of Action

The result of this compound’s action is the facilitation of chemical reactions. By acting as a catalyst, it enables these reactions to proceed more quickly and efficiently than they would in its absence .

Preparation Methods

The synthesis of toluene-3,4-dithiol zinc salt hydrate typically involves the reaction of toluene-3,4-dithiol with a zinc salt in the presence of water. The reaction conditions often include:

Industrial production methods may involve similar reaction conditions but on a larger scale, with additional steps for purification and quality control to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Toluene-3,4-dithiol zinc salt hydrate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, nitric acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while nucleophilic substitution with halides can produce halogenated derivatives .

Scientific Research Applications

Toluene-3,4-dithiol zinc salt hydrate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Toluene-3,4-dithiol zinc salt hydrate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and binding properties .

Properties

CAS No.

123333-86-8

Molecular Formula

C7H8OS2Zn

Molecular Weight

237.7 g/mol

IUPAC Name

zinc;4-methylbenzene-1,2-dithiolate;hydrate

InChI

InChI=1S/C7H8S2.H2O.Zn/c1-5-2-3-6(8)7(9)4-5;;/h2-4,8-9H,1H3;1H2;/q;;+2/p-2

InChI Key

JVMYWYSIGAXSQY-UHFFFAOYSA-L

SMILES

CC1=CC(=C(C=C1)[S-])[S-].O.[Zn+2]

Canonical SMILES

CC1=CC(=C(C=C1)[S-])[S-].O.[Zn+2]

Origin of Product

United States

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